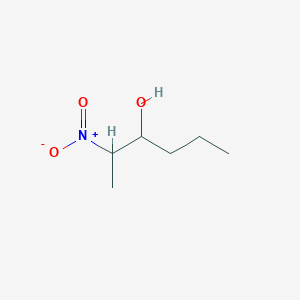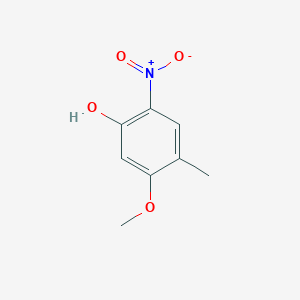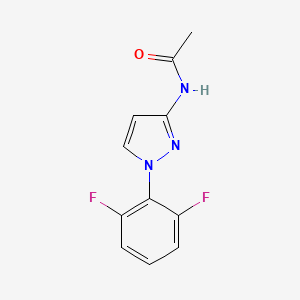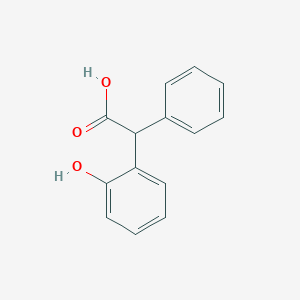![molecular formula C16H26O5 B13997013 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene CAS No. 28583-53-1](/img/structure/B13997013.png)
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene is an organic compound belonging to the class of benzene derivatives. It is characterized by the presence of multiple ethoxy groups attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-bromo-2-(2-propoxyethoxy)ethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methoxy-4-hydroxybenzene is replaced by the 1-[2-(2-propoxyethoxy)ethoxy]ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or ethoxy groups are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medicinal formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple ethoxy groups enhances its solubility and bioavailability, allowing it to effectively interact with biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: Similar structure but with different ethoxy group substitutions.
1-Ethoxy-4-methoxybenzene: Contains an ethoxy group instead of the propoxyethoxy group.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Contains two ethoxy groups attached to the benzene ring.
The uniqueness of this compound lies in its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
28583-53-1 |
|---|---|
分子式 |
C16H26O5 |
分子量 |
298.37 g/mol |
IUPAC 名称 |
1-methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C16H26O5/c1-4-9-18-10-11-19-12-13-20-14(2)21-16-7-5-15(17-3)6-8-16/h5-8,14H,4,9-13H2,1-3H3 |
InChI 键 |
YWNGHRAKKZMWKF-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOCCOC(C)OC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


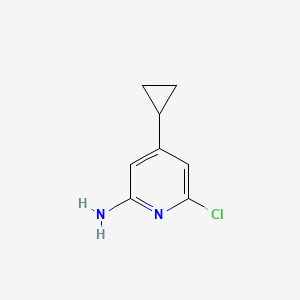
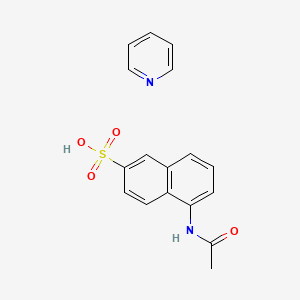
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

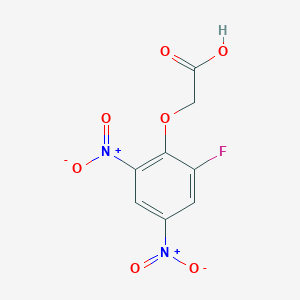
![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
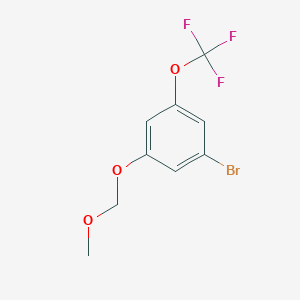
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
